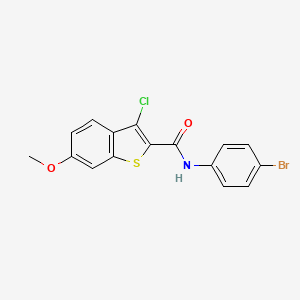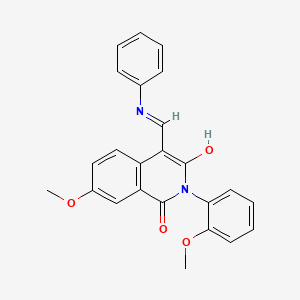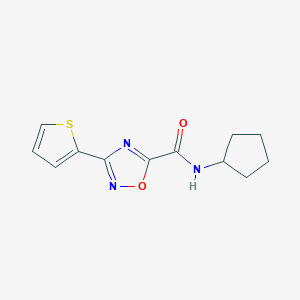![molecular formula C23H20N4O4 B6067993 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6067993.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, commonly known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. It was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetic research and drug development.
Mechanism of Action
BIX-01294 binds to the SET domain of G9a and blocks its enzymatic activity, preventing the transfer of methyl groups to histone H3. This results in the accumulation of unmethylated H3K9, leading to the activation of previously silenced genes. BIX-01294 has been shown to have high selectivity for G9a and its close homolog GLP, making it a specific inhibitor of H3K9 methylation.
Biochemical and Physiological Effects:
The inhibition of H3K9 methylation by BIX-01294 has been shown to have a wide range of biochemical and physiological effects. In addition to the activation of previously repressed genes, BIX-01294 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the differentiation of stem cells. These effects are thought to be mediated by changes in gene expression patterns that result from the inhibition of G9a activity.
Advantages and Limitations for Lab Experiments
BIX-01294 has several advantages as a tool compound for epigenetic research. Its high selectivity for G9a and GLP makes it a specific inhibitor of H3K9 methylation, allowing researchers to study the effects of this modification on gene expression. BIX-01294 is also readily available and has been extensively validated in numerous studies. However, there are some limitations to its use. BIX-01294 has a relatively short half-life in cells, which can limit its effectiveness in certain experiments. Additionally, its effects on gene expression can be complex and context-dependent, making it important to carefully design experiments to ensure meaningful results.
Future Directions
The use of BIX-01294 in epigenetic research is still an active area of investigation, with many potential future directions. One promising avenue is the development of more potent and selective inhibitors of G9a and related histone methyltransferases. Another area of interest is the study of the role of H3K9 methylation in development and disease, particularly in cancer. Finally, the use of BIX-01294 in combination with other epigenetic modulators may provide new insights into the complex interplay between histone modifications and gene expression.
Synthesis Methods
The synthesis of BIX-01294 involves several steps, starting with the reaction of 2-methyl-5-nitrophenylamine with 2-ethoxybenzoyl chloride to form N-(2-ethoxybenzoyl)-2-methyl-5-nitroaniline. This intermediate is then reacted with 2-aminobenzimidazole to yield the final product, BIX-01294. The synthesis process has been optimized to achieve high yields and purity, making BIX-01294 widely available for research purposes.
Scientific Research Applications
BIX-01294 has been primarily used as a tool compound in epigenetic research, particularly in the study of histone methylation and its role in gene regulation. G9a is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3, a modification that is associated with transcriptional repression. BIX-01294 inhibits G9a activity and thus prevents H3K9 methylation, leading to the activation of previously repressed genes. This mechanism of action makes BIX-01294 a valuable tool for studying the epigenetic regulation of gene expression.
properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-31-21-11-10-16(13-20(21)27(29)30)23(28)26-19-12-15(9-8-14(19)2)22-24-17-6-4-5-7-18(17)25-22/h4-13H,3H2,1-2H3,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAKOPIWCCGFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B6067977.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6067988.png)
![3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6067989.png)
![N,N-dimethyl-1-{4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinamine](/img/structure/B6067992.png)
![5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6067998.png)
![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6068011.png)